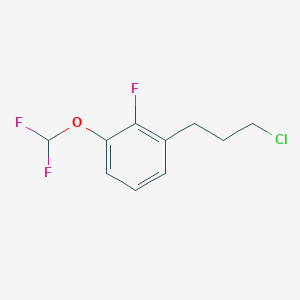
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and a fluorobenzene core
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, alkylation, and etherification reactions under controlled conditions. Industrial production methods often optimize these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or rhodium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biological pathways and processes, leading to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene include other halogenated benzene derivatives and fluorinated organic compounds. What sets this compound apart is the specific combination of chloropropyl, difluoromethoxy, and fluorobenzene groups, which confer unique chemical properties and reactivity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H10ClF3O |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
Clé InChI |
ZDYUNEGJIDURNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


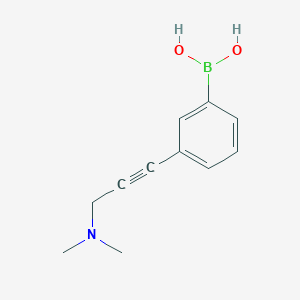
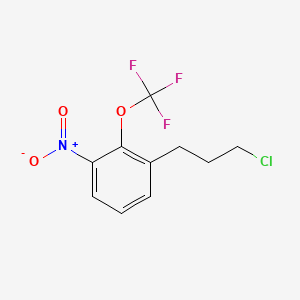
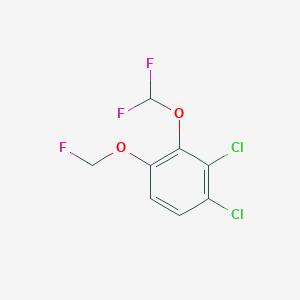

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)

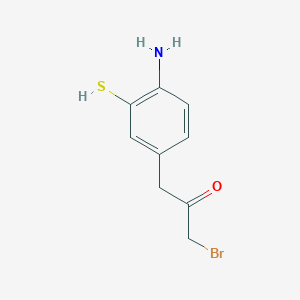
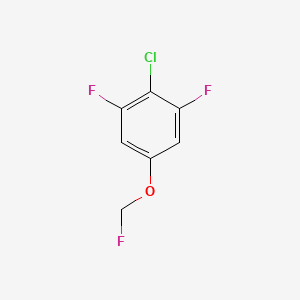
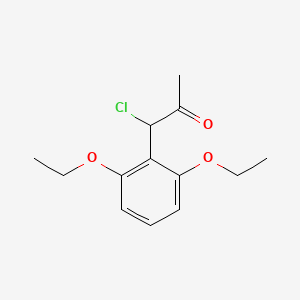
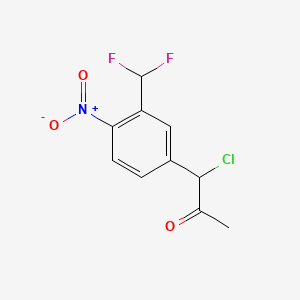
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)

